molecular formula Be(C5H7O2)2<br>C10H14BeO4 B161873 Beryllium acetylacetonate CAS No. 10210-64-7

Beryllium acetylacetonate

Cat. No. B161873
CAS RN: 10210-64-7
M. Wt: 207.23 g/mol
InChI Key: BBKXDHBLPBKCFR-FDGPNNRMSA-L
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Description

Beryllium Acetylacetonate is a Beryllium source that is soluble in organic solvents as an organometallic compound . It is generally immediately available in most volumes .


Synthesis Analysis

Beryllium acetylacetonate has been synthesized using beryllium oxide, concentrated sulfuric acid, and acetylacetone as starting materials . The product was characterized by powder X-ray .


Molecular Structure Analysis

The structure of beryllium acetylacetonate, Be (acac)2, was fully optimized at the B3LYP (using the 6-31G*, 6-311G*, and 6-311++G (3df,2p) basis sets), Hartree–Fock, and the Möller–Plesset (using the 6-31G* basis set) levels . The molecular formula is C10H14BeO4 .


Chemical Reactions Analysis

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible .


Physical And Chemical Properties Analysis

Beryllium Acetylacetonate appears as a white liquid . Its melting point is 100-104 °C, boiling point is 270 °C, and density is 1.168 g/mL . It is practically insoluble in water but freely soluble in alcohol, acetone, ether, benzene, CS2, and other organic solvents .

Scientific Research Applications

Determination of Trace Amounts of Beryllium in Drinking Water

Beryllium acetylacetonate can be used to determine trace amounts of Beryllium (II) in drinking water . A chelate of beryllium acetylacetonate, Be(acac)2, is formed from beryllium (II) in drinking water containing acetylacetone . This method could be applied to the measurement of beryllium vapor in air with a detection limit of 0.23 ng .

Precursor for Nanoparticle Research

Beryllium acetylacetonate plays a significant role as a precursor in nanoparticle research . It is used in the development of new materials and applications in organic syntheses .

Polymer Science

In the field of polymer science, beryllium acetylacetonate is used due to its unique properties . It helps in the development of new materials and applications in organic syntheses .

Catalyst in Organic Syntheses

Beryllium acetylacetonate is commonly used in various catalysts and catalytic reagents for organic synthesis . It plays a significant role in the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Fabrication of Carbon Nanostructures

Beryllium acetylacetonate is used in the fabrication of various shapes of carbon nanostructures . This is achieved via the use of chemical vapor deposition (CVD) and laser evaporation techniques .

Air Quality Monitoring

Beryllium acetylacetonate can be used in air quality monitoring . The Be(acac)2 chelate can be used to measure beryllium vapor in air with a detection limit of 0.23 ng .

Mechanism of Action

Target of Action

Beryllium acetylacetonate, also known as Be(acac)2, is a coordination complex derived from the acetylacetonate anion and beryllium ions . The primary targets of this compound are transition metals, where it forms a six-membered chelate ring . The ligand acetylacetonate, often abbreviated as “acac”, binds to the metal through both oxygen atoms .

Mode of Action

The interaction of beryllium acetylacetonate with its targets involves the formation of a chelate ring. This process typically occurs when both oxygen atoms of the acetylacetonate ligand bind to the metal, forming a six-membered chelate ring . This binding mode is common for transition metals and is crucial for the compound’s function in various applications, including as catalyst precursors and reagents .

Biochemical Pathways

The biochemical pathways affected by beryllium acetylacetonate are primarily related to its role as a catalyst in organic syntheses . As a metal enolate complex, it is used in a plethora of catalyzed reactions . The compound’s ability to form complexes with metals is a key feature of β-diketones, which are important in various biochemical pathways .

Pharmacokinetics

It’s known that the compound can be formed from beryllium (ii) in drinking water, suggesting that it can be absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of beryllium acetylacetonate’s action are largely dependent on its role as a catalyst in organic syntheses . By forming complexes with metals, it facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .

Action Environment

The action, efficacy, and stability of beryllium acetylacetonate can be influenced by various environmental factors. For instance, the formation of the Be(acac)2 chelate can be facilitated by the presence of acetylacetone in a slightly acidic solution . Moreover, the compound’s solubility in organic solvents, in contrast to the related metal halides, suggests that its action can be influenced by the solvent environment .

Safety and Hazards

Beryllium Acetylacetonate is harmful if swallowed and toxic if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . Avoid breathing dust, fume, gas, mist, vapors, or spray . If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

Metal acetylacetonates are used in a plethora of catalyzed reactions . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name

beryllium;(Z)-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKXDHBLPBKCFR-FDGPNNRMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Be(C5H7O2)2, C10H14BeO4
Record name beryllium acetylacetonate
Source Wikipedia
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Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name Beryllium acetylacetonate
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Product Name

Beryllium acetylacetonate

CAS RN

10210-64-7
Record name Beryllium acetylacetonate
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Record name Bis(pentane-2,4-dionato-O,O')beryllium
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Record name BERYLLIUM ACETYLACETONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of beryllium acetylacetonate?

A1: Beryllium acetylacetonate has the molecular formula Be(C5H7O2)2 and a molecular weight of 207.23 g/mol.

Q2: What spectroscopic techniques are used to characterize beryllium acetylacetonate?

A2: Researchers utilize several spectroscopic methods to analyze beryllium acetylacetonate, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, UV-Visible absorption spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's vibrational modes, electronic transitions, and structural properties.

Q3: What role does the Si-H bond play in the formation of PBeCS from beryllium acetylacetonate?

A3: The reaction between polycarbosilanes (PCS) and beryllium acetylacetonate, leading to PBeCS formation, relies on the consumption of Si-H bonds []. These bonds are crucial for the incorporation of beryllium into the polymer structure.

Q4: Are there any reported catalytic applications of beryllium acetylacetonate?

A4: While the provided research papers primarily focus on the synthesis and characterization of beryllium acetylacetonate and its derivatives, its potential applications in catalysis are not extensively discussed. Further research is needed to explore this aspect.

Q5: Have computational methods been employed to study beryllium acetylacetonate?

A5: Yes, density functional theory (DFT) calculations have been employed to optimize the structure of beryllium acetylacetonate and calculate its vibrational frequencies []. These calculations provide insights into the compound's molecular geometry and vibrational modes, complementing experimental spectroscopic data.

Q6: How does the structure of beryllium acetylacetonate contribute to its stability?

A6: The stability of beryllium acetylacetonate can be attributed to the strong electron-withdrawing effect of the Be2+ ion and the presence of a conjugated π-system in the chelate ring formed with the acetylacetonate ligands []. This chelation contributes significantly to the overall stability of the complex.

Q7: What safety precautions should be taken when handling beryllium acetylacetonate?

A7: Beryllium compounds are known to be toxic. Appropriate personal protective equipment, including gloves and respiratory protection, should be worn when handling beryllium acetylacetonate. It's essential to consult the relevant safety data sheets and follow established safety protocols.

Q8: How is beryllium acetylacetonate used in analytical chemistry?

A8: Beryllium acetylacetonate serves as a valuable compound in analytical techniques for determining trace amounts of beryllium in various matrices. For example, it is employed in gas chromatography-helium microwave induced plasma emission spectrometry (GC-He MIP) for analyzing beryllium levels in natural waters [].

Q9: What is the role of acetylacetone in the determination of beryllium by graphite furnace atomic absorption spectrometry (GFAAS)?

A9: Acetylacetone acts as a chelating agent, reacting with beryllium(II) to form beryllium acetylacetonate []. This complex can be preconcentrated on a C18 cartridge, eluted with methanol, and then quantified by GFAAS, allowing for the determination of trace amounts of beryllium in samples like coal.

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